2-(Trifluoromethylthio)benzonitrile
Overview
Description
2-(Trifluoromethylthio)benzonitrile is an organic compound characterized by the presence of a trifluoromethylthio group attached to a benzonitrile core
Mechanism of Action
Target of Action
The primary targets of 2-(Trifluoromethylthio)benzonitrile are voltage-gated sodium channels (NaV) and small-conductance calcium-activated potassium channels (KCa2) . These channels play a crucial role in the propagation of action potentials in neurons, thereby influencing neuronal excitability .
Mode of Action
This compound acts as a use-dependent NaV channel blocker and an activator of KCa2 channels . By blocking NaV channels, it inhibits the influx of sodium ions during action potentials, reducing neuronal excitability . Simultaneously, by activating KCa2 channels, it promotes the efflux of potassium ions, leading to hyperpolarization of the neuron and further decreasing excitability .
Biochemical Pathways
The compound’s action on NaV and KCa2 channels affects the neuronal action potential pathway . By reducing action potential firing, it decreases neuronal excitability and increases the medium afterhyperpolarization in CA1 pyramidal neurons in hippocampal slices .
Result of Action
The combined action of this compound on NaV and KCa2 channels results in a decrease in neuronal excitability . This leads to its potent anticonvulsant effects, as demonstrated in various rodent seizure models . It also exhibits analgesic effects, reducing acute pain in the formalin pain model and raising the allodynic threshold in a sciatic nerve ligation model .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethylthio)benzonitrile typically involves the introduction of the trifluoromethylthio group to a benzonitrile precursor. One common method includes the reaction of benzonitrile with trifluoromethylthiolating agents under controlled conditions. For instance, the use of cesium fluoride as a fluorine source in combination with organic precursors has been reported to facilitate the generation of trifluoromethylthio anions .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow technology to streamline the synthesis process. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions and minimizing the reliance on perfluoroalkyl precursor reagents .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethylthio)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield products with altered functional groups, such as amines or alcohols.
Substitution: The trifluoromethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
2-(Trifluoromethylthio)benzonitrile has diverse applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Comparison with Similar Compounds
2-(Trifluoromethyl)benzonitrile: This compound differs by having a trifluoromethyl group instead of a trifluoromethylthio group.
3,5-Bis(trifluoromethyl)benzonitrile: Contains two trifluoromethyl groups, offering different chemical properties and applications.
Uniqueness: 2-(Trifluoromethylthio)benzonitrile is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-(trifluoromethylsulfanyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTLNXHUCSAMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380687 | |
Record name | 2-(Trifluoromethylthio)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37526-65-1 | |
Record name | 2-(Trifluoromethylthio)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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